Cas no 1503069-41-7 (3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid)

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid is a brominated indole derivative featuring a propanoic acid substituent at the 1-position of the indoline core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the bromine atom at the 5-position enhances its reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The propanoic acid moiety provides a handle for conjugation or derivatization, making it useful in medicinal chemistry and material science applications. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows.
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid structure
1503069-41-7 structure
Product name:3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid
CAS No:1503069-41-7
MF:C11H12BrNO2
MW:270.122482299805
MDL:MFCD26749277
CID:5039526

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid
    • 3-(5-bromo-2,3-dihydroindol-1-yl)propanoic acid
    • MDL: MFCD26749277
    • Inchi: 1S/C11H12BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-2,7H,3-6H2,(H,14,15)
    • InChI Key: MPQLSAXICFXTMF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CCN2CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.5

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
186862-2.500g
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid, 95.00
1503069-41-7
2.500g
$1650.00 2023-09-09

Additional information on 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS No. 1503069-41-7): An Overview of Its Structure, Properties, and Applications

3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS No. 1503069-41-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its distinctive molecular structure, which includes a brominated indole moiety and a propionic acid functional group. The combination of these structural features imparts 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid with a range of interesting properties and potential applications.

The molecular formula of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid is C12H14BrNO2, and its molecular weight is approximately 276.14 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of the carboxylic acid group in the molecule makes it slightly acidic, which can be advantageous in various chemical reactions and biological assays.

The structural complexity of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid has been a subject of extensive research in recent years. One of the key areas of interest is its potential as a lead compound for the development of novel therapeutic agents. Indole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The bromine substituent on the indole ring can influence the compound's pharmacokinetic properties, such as its solubility, stability, and bioavailability.

In the context of medicinal chemistry, 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid has shown promise as a scaffold for the design of small molecules targeting specific biological pathways. For instance, recent studies have demonstrated that this compound can modulate the activity of certain enzymes involved in signal transduction pathways. One notable example is its ability to inhibit the activity of protein kinases, which are key regulators of cellular processes such as cell growth, differentiation, and apoptosis.

The potential therapeutic applications of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid extend beyond enzyme inhibition. Research has also explored its effects on various disease models. For example, preclinical studies have shown that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid has been investigated for its antitumor properties. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that this compound could be developed into a novel anticancer agent with broad-spectrum activity against various types of tumors.

The neuroprotective effects of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid have also been explored in recent research. Preclinical studies have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Beyond its therapeutic potential, 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid has found applications in other areas of scientific research. For instance, it has been used as a building block in organic synthesis to construct more complex molecules with tailored biological activities. The versatility of this compound as a synthetic intermediate highlights its importance in the development of new chemical entities (NCEs).

In conclusion, 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS No. 1503069-41-7) is a multifaceted compound with significant potential in both basic research and applied science. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.

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